molecular formula C14H13N3O3S B5862689 N-(4-methoxyphenyl)-N'-(3-nitrophenyl)thiourea

N-(4-methoxyphenyl)-N'-(3-nitrophenyl)thiourea

Cat. No. B5862689
M. Wt: 303.34 g/mol
InChI Key: BOZZUUVBRMTZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N'-(3-nitrophenyl)thiourea, also known as MNPT, is a chemical compound that has been extensively studied for its potential therapeutic properties. MNPT is a thiourea derivative that has shown promise in the treatment of various diseases, including cancer, diabetes, and inflammation. In

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N'-(3-nitrophenyl)thiourea is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to regulate glucose metabolism by activating certain signaling pathways in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to cell death. This compound has also been shown to regulate glucose metabolism, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-N'-(3-nitrophenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible for research purposes. Additionally, this compound has shown promise in various therapeutic applications, making it a potentially valuable tool for drug development. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its therapeutic potential.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-N'-(3-nitrophenyl)thiourea. One area of interest is the development of this compound as a potential cancer therapy. Further research is needed to fully understand the mechanism of action of this compound in cancer cells and to optimize its therapeutic potential. Additionally, this compound has shown promise in the treatment of diabetes and inflammation, and more research is needed to fully explore these potential therapeutic applications. Finally, the development of new synthetic methods for this compound may lead to more efficient and cost-effective production of the compound.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-N'-(3-nitrophenyl)thiourea involves the reaction of 4-methoxyaniline and 3-nitrobenzoyl chloride in the presence of potassium carbonate and dimethylformamide. The reaction yields this compound as a white solid, which can be purified through recrystallization. The synthesis of this compound has been optimized to increase the yield and purity of the compound, making it more accessible for research purposes.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-(3-nitrophenyl)thiourea has been investigated for its potential therapeutic properties in various scientific research studies. One study found that this compound exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Another study demonstrated that this compound had anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-diabetic effects by regulating glucose metabolism.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(3-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-20-13-7-5-10(6-8-13)15-14(21)16-11-3-2-4-12(9-11)17(18)19/h2-9H,1H3,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZZUUVBRMTZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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